[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
CAS No.: 1426291-27-1
Cat. No.: VC2871494
Molecular Formula: C10H14ClN3O3
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride - 1426291-27-1](/images/structure/VC2871494.png)
Specification
CAS No. | 1426291-27-1 |
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Molecular Formula | C10H14ClN3O3 |
Molecular Weight | 259.69 g/mol |
IUPAC Name | 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13N3O3.ClH/c14-8(15)5-13-3-7(4-13)10-11-9(12-16-10)6-1-2-6;/h6-7H,1-5H2,(H,14,15);1H |
Standard InChI Key | ANPOQQAGJJFMQY-UHFFFAOYSA-N |
SMILES | C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)O.Cl |
Canonical SMILES | C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)O.Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is a compound containing several distinct functional groups: a 1,2,4-oxadiazole ring substituted with a cyclopropyl group, an azetidine ring, and an acetic acid moiety, formulated as a hydrochloride salt. The compound has been assigned the PubChem CID 72716142, allowing for consistent identification within chemical databases . It possesses several synonyms in the scientific literature, including the registry number 1426291-27-1 and alternative nomenclature such as 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride .
Structural Characteristics
The molecular structure of this compound features several key elements:
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A 1,2,4-oxadiazole heterocyclic ring serving as the central scaffold
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A cyclopropyl group attached at position 3 of the oxadiazole ring
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An azetidine (four-membered nitrogen-containing ring) at position 5 of the oxadiazole
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An acetic acid moiety linked to the nitrogen of the azetidine ring
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A hydrochloride salt formation
This structural arrangement creates a complex three-dimensional configuration with specific spatial orientations. Based on structural analysis of related compounds, the cyclopropyl group likely exists in conjugation with the oxadiazole CN bond, similar to what has been observed in structurally analogous molecules .
Physicochemical Properties
The compound possesses a molecular weight of 259.69 g/mol , which places it within the range of drug-like molecules according to conventional medicinal chemistry principles. Its parent compound has been identified as 2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid (CID 56766304) , with the hydrochloride salt formation likely enhancing solubility properties important for research and pharmaceutical applications.
Structural Relationships with Related Compounds
Oxadiazole-Containing Analogues
The 1,2,4-oxadiazole scaffold present in this compound represents an important heterocyclic system found in numerous bioactive molecules. Related oxadiazole-containing compounds have demonstrated diverse biological activities, making them valuable frameworks in medicinal chemistry research. For instance, the structurally related 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane has been identified as a novel M1 selective muscarinic partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .
Structure-Activity Relationships
Conformational studies of similar oxadiazole derivatives suggest free rotation around the oxadiazole-azanorbornane bond , which may also be applicable to the oxadiazole-azetidine linkage in [3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride. This rotational freedom could be significant for the compound's ability to adopt optimal conformations for potential receptor binding.
X-ray crystallographic studies of structurally related compounds have revealed that the cyclopropyl group typically exists in conjugation with the oxadiazole CN bond , a structural feature that likely influences electronic distribution and potentially impacts biological activity.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Considerations
The presence of multiple functional groups in this compound creates several sites for potential chemical reactivity:
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The 1,2,4-oxadiazole ring exhibits aromatic character and stability
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The cyclopropyl group introduces strain energy that may influence reactivity
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The azetidine nitrogen provides a nucleophilic center
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The carboxylic acid moiety offers opportunities for derivatization
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The hydrochloride salt formation affects solubility profiles and hydrogen bonding capabilities
Research and Development Considerations
Analytical Approaches
For comprehensive characterization and research with this compound, several analytical techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Resolution Mass Spectrometry (HRMS) for precise molecular weight determination
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X-ray crystallography for three-dimensional structural analysis
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Various chromatographic techniques for purity assessment
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Computational modeling for prediction of physicochemical properties and potential biological interactions
Research Gaps and Future Directions
Several research areas merit further investigation regarding this compound:
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Detailed synthetic methodologies and optimization of preparation routes
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Comprehensive physicochemical characterization
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Systematic biological screening to identify potential therapeutic applications
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Structure-activity relationship studies through preparation and testing of structural analogues
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Investigation of receptor binding profiles and mechanisms of action
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